5-Tert-butyl-3-chloro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-chloro-2-methylaniline is an organic compound with the molecular formula C11H16ClN. It is a derivative of aniline, characterized by the presence of a tert-butyl group at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-chloro-2-methylaniline typically involves the introduction of the tert-butyl, chloro, and methyl groups onto the aniline ring through a series of organic reactions. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. Subsequent chlorination and methylation steps can be carried out using reagents like chlorine gas and methyl iodide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-chloro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, ammonia, or other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
5-Tert-butyl-3-chloro-2-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-chloro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl, chloro, and methyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-tert-butylaniline: Similar structure but lacks the methyl group at the 2-position.
3-Chloro-2-methylaniline: Similar structure but lacks the tert-butyl group at the 5-position.
5-Tert-butyl-2-methylaniline: Similar structure but lacks the chlorine atom at the 3-position.
Uniqueness
5-Tert-butyl-3-chloro-2-methylaniline is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
5-Tert-butyl-3-chloro-2-methylaniline, an organic compound with the molecular formula C11H16ClN, is a derivative of aniline characterized by specific substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes:
- A tert-butyl group at the 5-position,
- A chlorine atom at the 3-position,
- A methyl group at the 2-position on the benzene ring.
This unique configuration allows for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Ligand Binding : The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.
- Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, which may alter its biological effects. For instance:
- Oxidation : Can be oxidized to form quinones or nitro derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the chloro group, allowing for further functionalization.
Antiproliferative Effects
Research has shown that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example:
- In studies involving microtubule-targeting agents (MTAs), compounds structurally related to this aniline derivative demonstrated significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-435 and HeLa cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent biological activity against cancer cells .
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor has been explored in several studies:
- It has been suggested that similar compounds can inhibit phosphopantetheinyl transferase (PptT), an enzyme critical in Mycobacterium tuberculosis biosynthesis. This inhibition could provide a novel approach for tuberculosis treatment .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of various aniline derivatives, including those with structural similarities to this compound. The findings indicated that certain derivatives effectively inhibited cell growth in vitro, demonstrating their potential as anticancer agents .
- Microtubule Disruption : Research on microtubule-targeting agents revealed that some compounds caused significant microtubule depolymerization at concentrations as low as 10 µM. Such effects were linked to their structural characteristics, including substituent positions on the aromatic ring .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-tert-butyl-3-chloro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-7-9(12)5-8(6-10(7)13)11(2,3)4/h5-6H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGYCYDXLRAKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.